molecular formula C12H8N2S B14735154 Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- CAS No. 6251-36-1

Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)-

Cat. No.: B14735154
CAS No.: 6251-36-1
M. Wt: 212.27 g/mol
InChI Key: SHUJYVMRFRCEBN-UHFFFAOYSA-N
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Description

Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is a chemical compound with the molecular formula C12H8N2S It is known for its unique structure, which includes a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 2,3-dihydro-4H-1-benzothiopyran-4-one with malononitrile in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

6251-36-1

Molecular Formula

C12H8N2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(2,3-dihydrothiochromen-4-ylidene)propanedinitrile

InChI

InChI=1S/C12H8N2S/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-4H,5-6H2

InChI Key

SHUJYVMRFRCEBN-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2C1=C(C#N)C#N

Origin of Product

United States

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